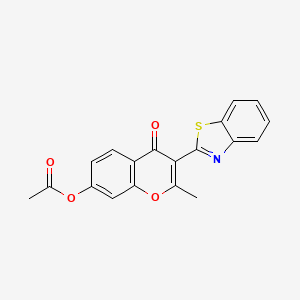

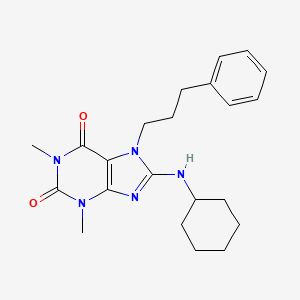

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate” is a complex organic molecule that contains a benzothiazole moiety . Benzothiazoles are heterocyclic compounds with a wide range of pharmaceutical and biological activities . They have been used in the design and development of various drugs .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d] [1,3] oxazin-4-one were synthesized as the precursor substrates .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is corroborated on the basis of IR, 1 H NMR, Mass, and elemental analysis data . The benzothiazole ring system has been consistently regarded as a promising privileged structural icon owing to its pharmacodynamic versatility in many of its synthetic derivatives .Chemical Reactions Analysis

Benzothiazole compounds undergo various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Compounds with a similar structure, such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, have been synthesized and studied as potential antibacterial agents . These compounds were found to manifest profound antimicrobial activity. The same potential could be explored for “3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate”.

Antitumor Agents

Quinazoline derivatives, which share a similar structure with the compound , have been studied for their antitumor properties . They act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in several types of cancers, including breast, ovarian, colon, and prostate cancers.

Analgesic Agents

Again, quinazoline derivatives have been found to have analgesic (pain-relieving) properties . This suggests that “3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate” might also have potential as an analgesic agent.

Antidiabetic Agents

Quinazoline derivatives have also been studied for their antidiabetic properties . This indicates a potential application of “3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate” in the treatment of diabetes.

Anti-inflammatory Agents

The anti-inflammatory properties of quinazoline derivatives have been explored in previous studies . This suggests that “3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate” could potentially be used as an anti-inflammatory agent.

Antifungal Agents

Quinazoline derivatives have shown antifungal properties . This indicates a potential application of “3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate” as an antifungal agent.

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been found to exhibit significant activity againstMycobacterium tuberculosis . Therefore, it’s plausible that this compound may also target similar bacterial species.

Mode of Action

tuberculosis . The compound may interact with its targets, leading to changes that inhibit the growth or survival of the bacteria.

Biochemical Pathways

Given the potential anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may interfere with essential biochemical pathways in M. tuberculosis, leading to downstream effects that inhibit the bacteria’s growth or survival.

Result of Action

Given the potential anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may lead to molecular and cellular changes that inhibit the growth or survival of M. tuberculosis.

Safety and Hazards

The safety data sheet for a related compound, 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The development of synthetic processes for benzothiazole compounds is one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The synthesis of benzothiazole derivatives related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials were provided .

Eigenschaften

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4S/c1-10-17(19-20-14-5-3-4-6-16(14)25-19)18(22)13-8-7-12(24-11(2)21)9-15(13)23-10/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGPFBIRJVPAGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyclopropyl-2,3,8,13-tetraazatricyclo[7.4.0.0?,?]trideca-1(13),3,5,9,11-pentaen-7-one](/img/structure/B6431782.png)

![3-methyl-8-(morpholin-4-yl)-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431791.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431805.png)

![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6431807.png)

![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6431810.png)

![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-iodobenzene-1-sulfonamide](/img/structure/B6431822.png)

![3-chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B6431824.png)

![2-{8-chloro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid](/img/structure/B6431845.png)

![8-(4-ethylpiperazin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431851.png)

![5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B6431866.png)